molecular formula C9H7Cl3O2 B14589053 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane CAS No. 61396-64-3

2-[(3,4,5-Trichlorophenoxy)methyl]oxirane

Cat. No.: B14589053
CAS No.: 61396-64-3
M. Wt: 253.5 g/mol
InChI Key: QCILLASWZBODND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane typically involves the reaction of 3,4,5-trichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-Trichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Produces substituted alcohols or ethers.

    Oxidation: Yields diols or other oxidized derivatives.

    Reduction: Results in the formation of alcohols.

Scientific Research Applications

2-[(3,4,5-Trichlorophenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different reactivity and applications.

    Epichlorohydrin: Shares the oxirane ring but lacks the trichlorophenoxy group, leading to different chemical properties.

Properties

CAS No.

61396-64-3

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

2-[(3,4,5-trichlorophenoxy)methyl]oxirane

InChI

InChI=1S/C9H7Cl3O2/c10-7-1-5(2-8(11)9(7)12)13-3-6-4-14-6/h1-2,6H,3-4H2

InChI Key

QCILLASWZBODND-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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